molecular formula C12H8BrN3O3 B2422311 2-(8-Bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid CAS No. 2415535-43-0

2-(8-Bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid

Cat. No. B2422311
CAS RN: 2415535-43-0
M. Wt: 322.118
InChI Key: DDOFWGLOGHKVEF-UHFFFAOYSA-N
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Description

This compound is a derivative of indole , which is a significant heterocyclic system in natural products and drugs . It is known by registry numbers ZINC000014001132 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, indole derivatives are generally synthesized due to their broad-spectrum biological activities . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities .

Future Directions

Given the diverse biological activities of indole derivatives , there is potential for further exploration and development of therapeutic possibilities. This compound could be a subject of future research in this context.

properties

IUPAC Name

2-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3/c13-6-1-2-8-7(3-6)10-11(15-8)12(19)16(5-14-10)4-9(17)18/h1-3,5,15H,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOFWGLOGHKVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C(=O)N(C=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid

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